molecular formula C4H7ClN2O2 B1367082 Piperazine-2,6-dione hydrochloride CAS No. 35975-30-5

Piperazine-2,6-dione hydrochloride

Cat. No. B1367082
CAS RN: 35975-30-5
M. Wt: 150.56 g/mol
InChI Key: PRECVFCPUGFXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine-2,6-dione hydrochloride (PDH) is a heterocyclic organic compound. It has a molecular formula of C4H7ClN2O2 and a molecular weight of 150.564 Da .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Piperazine-2,6-dione hydrochloride consists of a six-membered ring containing two opposing nitrogen atoms .


Chemical Reactions Analysis

The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

Chemical Synthesis

Piperazine-2,6-dione hydrochloride is utilized as a versatile reagent in chemical synthesis. Its reactivity and selectivity are crucial for creating novel compounds with specific properties, which is essential for advancing scientific discovery .

Anticancer Research

This compound has been used in the preparation of new 4-(1H-indole-2-carbonyl)piperazine-2,6-diones. These derivatives have been tested for their anticancer activity against various cancer cell lines, showing potential as anticancer agents .

Organocatalysis

In organocatalysis, Piperazine-2,6-dione hydrochloride has been involved in the synthesis of enantiomerically enriched protected piperidines. This application is significant in the development of pharmaceuticals and fine chemicals .

Synthesis of Piperazines

It has also been reported in the synthesis of 1,5-fused-1,2,3-triazoles with piperazine moiety. This synthesis route is notable for its simplicity and effectiveness, contributing to advancements in medicinal chemistry .

Safety And Hazards

Piperazine-2,6-dione hydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 according to the GHS classification . The safety information includes hazard statements H302 - H317 - H319 and precautionary statements P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

piperazine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2.ClH/c7-3-1-5-2-4(8)6-3;/h5H,1-2H2,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRECVFCPUGFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499733
Record name Piperazine-2,6-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-2,6-dione hydrochloride

CAS RN

35975-30-5
Record name Piperazine-2,6-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperazine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-benzylpiperazine-2,6-dione (which may be prepared in accordance with the experimental described in Example 4, step 1; 2.0 g, 9.8 mmol) in a mixture of methanol/H2O (65 mL/28 mL) were added a solution of HCl 1N in methanol (23.8 mL) and Pd/C (10% wet, 0.2% wt., 400 mg). The reaction mixture was degassed 3 times with hydrogen/vacuum prior to its overnight stirring under hydrogen (P=1 atm). The reaction mixture was then filtered on Clarcel® and washed with methanol. The filtrate was finally concentrated to dryness and the residue was precipitated from a mixture of methanol and ether. The title product was obtained as a beige solid (418 mg, 28%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mg
Type
solvent
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Three
Name
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine-2,6-dione hydrochloride
Reactant of Route 2
Piperazine-2,6-dione hydrochloride
Reactant of Route 3
Piperazine-2,6-dione hydrochloride
Reactant of Route 4
Piperazine-2,6-dione hydrochloride
Reactant of Route 5
Piperazine-2,6-dione hydrochloride
Reactant of Route 6
Piperazine-2,6-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.